3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid
Description
3-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a propanoic acid chain linked to a substituted pyrazole ring. The 2-methylpropyl (isobutyl) group at the N1 position of the pyrazole ring confers steric bulk and lipophilicity, influencing its physicochemical and biological properties. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, which allows for modifications to optimize solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
3-[2-(2-methylpropyl)pyrazol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)7-12-9(5-6-11-12)3-4-10(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPWZXOKFYACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The subsequent alkylation with 2-methylpropyl halides introduces the 2-methylpropyl group. Finally, the propanoic acid moiety can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.
Structural Analogues with Aromatic Substitutions
- 3-[4-(2-Methylpropyl)phenyl]propanoic Acid (MM0002.28): Structure: Replaces the pyrazole ring with a phenyl group substituted at the para position with a 2-methylpropyl chain. This may enhance membrane permeability but decrease target affinity in enzyme-binding sites . Applications: Used as a reference standard in pharmaceutical impurity profiling .
- rac-(1R,2R)-2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic Acid: Structure: Incorporates a cyclopropane ring fused to the pyrazole-carboxylic acid core. The trans-configuration may further influence spatial interactions . Applications: Investigated in drug discovery for its unique stereochemical properties .
Substituent Variations on the Pyrazole Ring
- 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid: Structure: Contains bromo, methyl, and trifluoromethyl substituents on the pyrazole ring. Key Differences: Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity (lower pKa) and metabolic resistance. Halogen substituents (bromo) may improve binding to hydrophobic pockets in proteins . Applications: Explored in agrochemicals for pest control due to enhanced stability .
- 3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic Acid: Structure: Features a pyrrole ring fused to the pyrazole and an α,β-unsaturated (prop-2-enoic) acid moiety. Predicted pKa = 4.54 suggests moderate solubility at physiological pH .
Functional Derivatives and Bioisosteres
- Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid: Structure: The carboxylic acid group is replaced with amide functionalities. Key Differences: Amide derivatives exhibit improved blood-brain barrier penetration and prolonged half-life. Compounds such as 5a and 5f demonstrated superior analgesic activity in vivo compared to aspirin, highlighting the role of the amide group in enhancing receptor interactions .
- 3-{[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]thio}propanoic Acid (ZX-AC008368): Structure: Introduces a thioether (-S-) linker between the pyrazole and propanoic acid. Key Differences: Sulfur atoms increase lipophilicity and may participate in disulfide bond formation or metal chelation.
Comparative Data Table
Key Research Findings and Implications
- Structural Rigidity vs. Flexibility : Cyclopropane-containing analogs (e.g., ) show that rigid structures enhance target selectivity but may reduce synthetic accessibility.
- Electron-Withdrawing Groups : Trifluoromethyl and halogen substituents () improve metabolic stability, critical for agrochemicals.
- Bioisosteric Replacements : Thioether-linked analogs () and amide derivatives () demonstrate how functional group swaps can fine-tune pharmacokinetics without compromising activity.
Biological Activity
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid, also known as 3-amino-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₂ |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 2103996-46-7 |
Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. The compound's structure allows it to interact with various biological targets, potentially influencing cellular processes such as proliferation and apoptosis.
Antiproliferative Effects
A study highlighted the antiproliferative properties of pyrazole derivatives, including this compound. The research demonstrated that these derivatives could inhibit cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Studies
Several case studies have investigated the effects of this compound on different biological systems:
- Cancer Cell Lines : In vitro studies conducted on breast and lung cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.
- Inflammatory Models : Animal models of inflammation indicated that this compound could reduce markers of inflammation, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound exhibits moderate bioavailability and a favorable distribution profile in tissues, which could enhance its efficacy in clinical applications.
Safety Profile
Toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are required to fully elucidate its safety and side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
